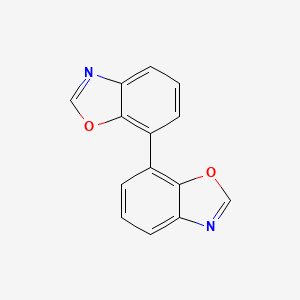
7,7'-Bi-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-Bibenzoxazole is a heterocyclic aromatic compound that consists of two benzoxazole units connected by a single bond. Benzoxazole itself is a fused ring system containing both benzene and oxazole rings. The compound is known for its rigidity, linearity, and symmetrical molecular structure, which contribute to its unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-Bibenzoxazole typically involves the reaction of 2-aminophenol with aldehydes or acids under specific conditions. One common method is the two-step thermal imidization process. For example, a typical synthetic route involves the reaction of 2,2’-bibenzoxazole-5,5’-diamine (DBOA) with 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) in the presence of N-methyl-2-pyrrolidone (NMP) solution .
Industrial Production Methods: In industrial settings, the production of 7,7’-Bibenzoxazole may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 7,7’-Bibenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert 7,7’-Bibenzoxazole into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
7,7’-Bibenzoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of 7,7’-Bibenzoxazole are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of high-performance polymers, such as polyimides, which are utilized in flexible display devices and organic light-emitting diode (OLED) displays
Mécanisme D'action
The mechanism of action of 7,7’-Bibenzoxazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit cell growth by inducing cell cycle arrest at the S phase and reducing the ratio of cells in the G2/M phase. This effect is achieved through its interaction with key proteins and enzymes involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Benzoxazole: A simpler analog with a single benzoxazole unit.
Benzimidazole: Another heterocyclic compound with similar rigidity and linearity but different chemical properties.
Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole, leading to different reactivity.
Uniqueness of 7,7’-Bibenzoxazole: 7,7’-Bibenzoxazole stands out due to its symmetrical structure and the presence of two benzoxazole units, which enhance its thermal stability and rigidity. These properties make it particularly valuable in applications requiring high-performance materials, such as in the production of polyimides for flexible electronics .
Propriétés
Numéro CAS |
467231-65-8 |
|---|---|
Formule moléculaire |
C14H8N2O2 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
7-(1,3-benzoxazol-7-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2/c1-3-9(13-11(5-1)15-7-17-13)10-4-2-6-12-14(10)18-8-16-12/h1-8H |
Clé InChI |
QYGVENSBTDTZTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=CO2)C3=C4C(=CC=C3)N=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)

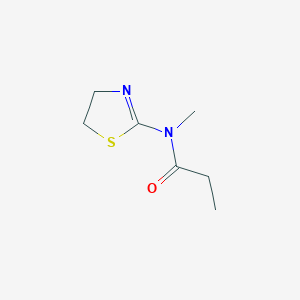
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
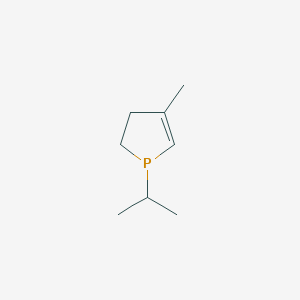
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
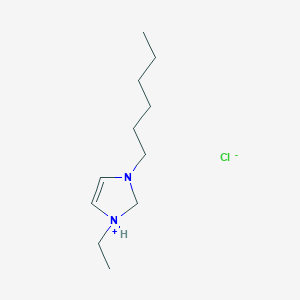
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
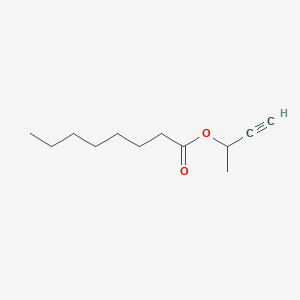



![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
